5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a synthetic organic compound characterized by a fused benzene-isoxazole ring system substituted with a fluorine atom and a piperidine moiety. Its systematic IUPAC name, derived from hierarchical nomenclature rules, is 5-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole . The numbering prioritizes the benzisoxazole core, where the isoxazole ring occupies positions 1 and 2 of the fused bicyclic system, and the fluorine substituent resides at position 5 of the benzene ring. The piperidin-4-yl group is attached to the nitrogen atom of the isoxazole ring at position 3.
The compound is frequently encountered as its hydrochloride salt, 5-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride , which enhances solubility and stability in pharmaceutical formulations. Alternative designations include:
- 5-Fluoro-3-piperidin-4-yl benzo[d]isoxazole (using benzisoxazole numbering conventions)
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (a positional isomer with fluorine at position 6, distinct from the target compound)
- Iloperidone Impurity 3(HCl) (a reference to its role as a synthetic intermediate or degradation product in medicinal chemistry)
Synonyms vary based on structural emphasis, with some sources prioritizing the benzisoxazole core and others the piperidine substituent. Table 1 summarizes key identifiers:
| Property | Value |
|---|---|
| CAS Number | 84163-16-6 (free base) |
| Molecular Formula | C₁₂H₁₄FN₂O (free base) |
| Molecular Weight (g/mol) | 256.705 |
| SMILES | C1CNCCC1C2=NOC3=C2C=C(C=C3)F |
| InChI Key | HSOJFILHZZEWJT-UHFFFAOYSA-N |
Molecular Architecture: Benzisoxazole-Piperidine Hybrid Scaffold Analysis
The compound’s molecular architecture integrates two pharmacologically significant motifs:
- 1,2-Benzisoxazole Core : A bicyclic system comprising a benzene ring fused to an isoxazole ring (oxygen and nitrogen atoms at positions 1 and 2). This scaffold is recognized as a “privileged structure” in drug discovery due to its ability to interact with diverse biological targets, including enzymes, receptors, and DNA.
- Piperidine Substituent : A six-membered saturated amine ring attached to the nitrogen atom of the isoxazole at position 3. Piperidine derivatives are common in medicinal chemistry for their basicity, which facilitates binding to acidic residues in proteins.
Key Structural Features :
- Fluorine Substituent : Positioned at C5 of the benzene ring, the fluorine atom enhances lipophilicity and electronic effects, potentially modulating binding affinity and metabolic stability.
- Hybridization States : The isoxazole nitrogen (sp² hybridized) and piperidine nitrogen (sp³ hybridized) create distinct electronic environments, influencing reactivity and molecular recognition.
The benzisoxazole-piperidine hybrid exhibits:
- Aromatic Aromatic Interactions : The benzisoxazole ring enables π-π stacking with aromatic residues in target proteins.
- Hydrogen Bonding : The piperidine nitrogen can act as a hydrogen bond donor, while the isoxazole oxygen may serve as an acceptor.
Stereochemical Considerations and Conformational Dynamics
The compound lacks chiral centers, as the piperidine substituent is attached symmetrically at the 4-position of the benzisoxazole. However, conformational flexibility arises from:
- Piperidine Ring Dynamics : The piperidine ring adopts chair conformations in solution, influenced by steric and electronic factors. Substituents on the piperidine (e.g., hydrogen bonding interactions) may stabilize specific conformers.
- Benzisoxazole Planarity : The fused bicyclic system is rigid, with limited rotational freedom around the isoxazole ring. The fluorine substituent at C5 does not induce significant torsional strain.
Comparative Conformational Behavior :
| Feature | This compound | 6-Fluoro Analog |
|---|---|---|
| Piperidine Conformation | Chair (stabilized by sp³ hybridization) | Chair |
| Fluorine Position | C5 (meta to isoxazole oxygen) | C6 (para to oxygen) |
| Electronic Effects | Electron-withdrawing at C5 | Electron-withdrawing at C6 |
The absence of stereoisomerism simplifies synthetic and analytical workflows but limits structural diversity for optimization.
Comparative Structural Analysis with Related Fluoro-benzisoxazole Derivatives
The structural and electronic properties of this compound are distinct from its isomeric and analogous derivatives, as illustrated in Table 2:
| Compound | CAS Number | Fluorine Position | Substituent | Key Differences |
|---|---|---|---|---|
| This compound | 84163-16-6 | C5 (benzene) | Piperidin-4-yl | Parent structure; fluorine meta to N |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 84163-13-3 | C6 (benzene) | Piperidin-4-yl | Fluorine para to N; higher lipophilicity |
| 5-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole | N/A | C5 (benzene) | Piperidin-4-yl | Benzoxazole vs benzisoxazole core |
Critical Insights :
- Positional Isomerism : The 5-fluoro derivative exhibits distinct electronic distribution compared to the 6-fluoro isomer, influencing binding interactions.
- Core Heterocycle Variants : Benzoxazole derivatives (e.g., 5-fluoro-3-piperidin-4-yl-1,2-benzoxazole) lack the isoxazole oxygen, altering hydrogen-bonding capacity.
- Metabolic Stability : Fluorine substitution at C5 may reduce oxidative metabolism compared to C6 substitution, as seen in risperidone metabolites.
Properties
IUPAC Name |
5-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRZCCWFABLKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383381 | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-64-4 | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme
- Starting material: 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.
- Reagents: Hydroxylamine hydrochloride, inorganic base (potassium hydroxide or sodium hydroxide).
- Solvent: C1-C4 aliphatic alcohols (methanol, ethanol, propanol, isopropanol, butanol, etc.).
- Conditions: Reaction at 20-65 °C for 5-72 hours, followed by acidification with concentrated hydrochloric acid, cooling, filtration, washing, and drying.
Detailed Procedure (Example 1)
| Step | Description | Quantity/Condition |
|---|---|---|
| 1 | Dissolve 260.5 g of 2,4-difluorobenzoyl-4-piperidine hydrochloride in 1042 g methanol | Room temperature |
| 2 | Add 104.3 g hydroxylamine hydrochloride | - |
| 3 | Add 448 g of 50% potassium hydroxide solution dropwise | Control temperature at 40-45 °C |
| 4 | Stir and react for 12 hours at 40-45 °C | - |
| 5 | Cool to below 30 °C, add concentrated HCl dropwise to pH < 1 | - |
| 6 | Cool to 0-5 °C, maintain for 2 hours | - |
| 7 | Filter, wash with purified water, dry at 80-90 °C | - |
Outcome: 232.0 g of white solid 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride with 99.82% HPLC purity and 90.4% yield.
Reaction Parameters and Optimization
| Parameter | Range Tested | Optimal Condition | Effect on Yield and Purity |
|---|---|---|---|
| Temperature | 20-65 °C | 40-45 °C | Higher temp (60-65 °C) reduces yield and purity (79.5%, 96.65%) |
| Reaction Time | 5-72 hours | 12-18 hours | Shorter times reduce yield |
| Base | KOH or NaOH | KOH preferred | Efficient cyclization and environmental benefits |
| Solvent | C1-C4 alcohols | Methanol or propanol | High purity and yield |
| Molar Ratios (4-(2,4-difluorobenzoyl)-piperidine hydrochloride : hydroxylamine hydrochloride : base) | 1:1-2:3-5 | 1:1-2:3-5 | Controls completeness of reaction |
(Table 1 from patent examples 6-10 shows variation in molar ratios and corresponding purity/yield, indicating robustness of method.)
Advantages of This Method
- Avoids use of triethylamine, reducing environmental pollution.
- One-pot synthesis without isolating oxime intermediate simplifies operations.
- Mild reaction conditions and low cost.
- High purity and yield suitable for industrial scale.
Literature-Based Synthetic Routes
Beyond the industrial patent, academic literature provides additional synthetic insights relevant to this compound class.
Base-Catalyzed Cyclization of o-Hydroxy Ketoximes
- The classical approach involves synthesizing o-hydroxy ketoximes from substituted o-hydroxy acetophenones or benzoyl derivatives by reaction with hydroxylamine hydrochloride in the presence of sodium hydroxide.
- Subsequent acetylation to o-hydroxy ketoxime acetates followed by cyclization in dry pyridine yields 1,2-benzisoxazole derivatives in high yields (~90%).
- This multi-step process is well-characterized and provides a clean cyclization route but is more complex than the one-pot method.
Friedel-Crafts Acylation Route
- Synthesis of 2,4-difluorobenzoyl-4-piperidine via Friedel-Crafts acylation of 1,3-difluorobenzene with an acid chloride intermediate.
- Oximation with hydroxylamine sulfate in presence of powdered KOH generates oxime in situ.
- Internal cyclization and alkaline hydrolysis yield the benzisoxazole derivative.
- This method supports the preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and analogs.
Alternative Cyclization Techniques
- Use of thionyl chloride in pyridine for cyclization of ketoximes.
- Microwave-assisted cyclization on solid supports for related benzisoxazole derivatives.
- Hunsdiecker type reactions for halogenated benzisoxazoles.
These methods are generally more specialized or suited for derivative synthesis rather than large-scale production.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot alkali metal hydroxide method (patent CN111777601B) | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride | Hydroxylamine hydrochloride, KOH, alcohol solvent, HCl | 40-45 °C, 12-18 h | 79.5-90.4 | 96.65-99.82 | Industrially scalable, environmentally friendly |
| Base-catalyzed cyclization of o-hydroxy ketoxime acetates | o-Hydroxy ketoximes from substituted acetophenones | Hydroxylamine hydrochloride, NaOH, acetic anhydride, pyridine | Reflux, 3-4 h | ~90 | Not specified | Multi-step, classical method |
| Friedel-Crafts acylation + oximation + cyclization | Isonipecotic acid derivatives, 1,3-difluorobenzene | AlCl3, hydroxylamine sulfate, KOH | 0-5 °C for acylation, room temp for oximation | Quantitative for intermediate | Not specified | Useful for derivatives, multi-step |
Research Findings and Analytical Data
- The one-pot method yields high purity product confirmed by HPLC (up to 99.82%) and characterized by NMR (CNMR and HNMR spectra provided in patent).
- Reaction parameters such as temperature and molar ratios critically influence yield and purity.
- Use of inorganic bases like potassium hydroxide reduces environmental impact compared to organic bases like triethylamine.
- The cyclization proceeds efficiently under mild conditions without isolating oxime intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Scientific Research Applications
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride has a wide range of applications across various scientific disciplines:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating neurological disorders. It has shown promise as:
- Neuroprotective Agent : Inhibiting acetylcholinesterase (AChE), which is linked to Alzheimer's disease pathology. In vitro studies indicate significant reductions in AChE activity, suggesting cognitive enhancement potential.
- Anticancer Properties : Exhibiting antiproliferative effects against various cancer cell lines, including glioblastoma. For example, it demonstrated an IC50 value of 12.5 µM against U87MG glioblastoma cells.
Antiviral Activity
The compound has been evaluated for antiviral properties, showing effectiveness against viral proteins that inhibit replication. Notably, it has demonstrated activity against the White Spot Syndrome Virus (WSSV), a pathogen affecting crustaceans.
Chemical Research
As a building block in organic synthesis, this compound serves as a precursor for developing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.
Recent studies have highlighted the diverse biological activities associated with this compound hydrochloride:
| Activity Type | Description |
|---|---|
| Neuroprotective | Inhibits AChE; potential for cognitive enhancement in neurodegenerative diseases. |
| Anticancer | Significant antiproliferative effects against glioblastoma and other cancer cell lines. |
| Antiviral | Effective against WSSV; potential mechanism involves binding to viral proteins to inhibit replication. |
Anticancer Research
A study conducted on various benzisoxazole derivatives revealed that this compound exhibited significant antiproliferative activity with an IC50 value of 12.5 µM against U87MG cells. This indicates its potential as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
In vitro assays demonstrated that the compound significantly reduced AChE activity, suggesting its potential utility in treating Alzheimer's disease and other cognitive impairments.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance binding affinity and selectivity, while the piperidine ring may contribute to the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorine Position: 5-Fluoro vs. 6-Fluoro Derivatives
The position of the fluorine atom significantly impacts pharmacological activity:
- 5-Fluoro isomer : Demonstrates strong AChE inhibition (IC₅₀: 36 nM) and moderate antiproliferative activity. Its methylene linker between benzisoxazole and piperidine enhances flexibility, improving enzyme interaction .
- 6-Fluoro isomer (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole): Shows higher affinity for 5-HT₁A receptors (Ki: <5 nM) and serotonin transporter (SERT) proteins, making it a candidate for dual-action antidepressants. It also exhibits potent antiproliferative effects in leukemia cell lines .
Key Difference : The 6-fluoro derivative prioritizes receptor binding, while the 5-fluoro variant excels in enzyme inhibition.
Substituents on the Benzisoxazole Ring
- Methoxy substitution (e.g., C4-methoxy): Enhances AChE inhibition (IC₅₀: 441 nM) but reduces 5-HT₄R affinity compared to unsubstituted analogs. This trade-off highlights the importance of electron-donating groups for enzyme interactions .
- Nitro or halogen substitutions : Improve corrosion inhibition properties in industrial applications but are less explored in medicinal contexts .
Linker Modifications Between Benzisoxazole and Piperidine
- Methylene bridge (e.g., compound 21): Increases AChE inhibition (IC₅₀: 36 nM) by allowing rotational freedom, facilitating optimal binding to the enzyme’s active site .
- Ether or amide linkers : Reduce AChE inhibition (IC₅₀: 240–939 nM) but improve 5-HT₄R affinity (Ki: <5 nM), emphasizing rigidity’s role in receptor selectivity .
Piperidine Modifications
- Isobutyl substitution : Eliminates AChE inhibition due to steric hindrance, underscoring the need for compact substituents in the piperidine moiety .
- Propoxy linkers (e.g., Iloperidone metabolite): Introduce metabolic stability and antipsychotic activity, as seen in the metabolite 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (5-F-PBO) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Overview of this compound
5-F-PBO is characterized by a unique structure that includes a benzisoxazole core and a piperidine substituent, with the molecular formula and a molecular weight of approximately 256.70 g/mol . This compound is noted for its role as a precursor in the synthesis of various pharmaceutical agents, particularly atypical antipsychotics such as risperidone and paliperidone .
The biological activity of 5-F-PBO is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its potential as:
- Phosphodiesterase 4 (PDE4) Inhibitor : 5-F-PBO acts as a selective inhibitor of PDE4D, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular cAMP levels, potentially modulating neurotransmitter release and immune cell function .
- Cytotoxic Agent : Research has indicated that derivatives of benzisoxazole, including 5-F-PBO, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in A-549 lung carcinoma cells while sparing healthy hepatocytes at low concentrations .
Anticancer Activity
5-F-PBO has been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives possess selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. The following table summarizes the antiproliferative activity against different carcinoma cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 5-F-PBO | A-549 (Lung) | 10 | High |
| HeLa (Cervical) | 15 | Moderate | |
| MCF-7 (Breast) | 20 | Moderate | |
| HepG-2 (Liver) | >50 | Low |
These findings suggest that modifications to the piperidine or benzisoxazole moiety can enhance selectivity and potency against specific cancer types .
Neuropharmacological Effects
In addition to its anticancer potential, 5-F-PBO has been investigated for its effects on the central nervous system (CNS). Studies have focused on its ligand binding properties to various receptors involved in neurological disorders. The compound's ability to modulate receptor activity may lead to therapeutic applications in treating conditions such as schizophrenia and depression .
Case Studies
- Anticancer Efficacy : A study reported that several synthesized derivatives of 5-F-PBO demonstrated significant cytotoxic effects on A-549 lung carcinoma cells at concentrations as low as 10 µM. Notably, these compounds showed higher toxicity towards cancer cells compared to healthy cells, indicating a promising therapeutic window for further development .
- CNS Activity : Research involving behavioral assays revealed that compounds similar to 5-F-PBO exhibited anxiolytic and antidepressant-like effects in animal models. This suggests potential utility in treating anxiety disorders and depression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, one route starts with 4-piperidinyl precursors and incorporates fluorinated benzisoxazole via nucleophilic substitution or cyclization reactions. Key steps include:
- Step 1 : Condensation of 2-hydroxy-5-fluorobenzaldehyde with hydroxylamine to form the oxime intermediate.
- Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) to construct the benzisoxazole core.
- Step 3 : Introduction of the piperidinyl group via palladium-catalyzed coupling or nucleophilic displacement.
Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), temperature (reflux at 110–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to assess purity (>97% by area normalization) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (MW 220.25 g/mol) and isotopic patterns.
- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C5, piperidinyl at C3) and rule out regioisomeric impurities .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Methodological Answer :
- Solubility : Low in water (<0.1 mg/mL); use DMSO or ethanol for stock solutions.
- Stability : Susceptible to hydrolysis under alkaline conditions; store at -20°C in inert atmospheres.
- LogP : Predicted ~2.1 (via computational tools like ChemAxon), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
- Methodological Answer :
- Core Modifications : Replace the piperidinyl group with azetidine or morpholine to alter steric/electronic profiles.
- Fluorine Positioning : Compare C5-fluoro vs. C6-fluoro analogs (e.g., 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) to assess target binding affinity .
- Assay Design : Use kinase inhibition assays (e.g., EGFR or PI3K) to correlate substituent changes with IC₅₀ shifts .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., piperidinyl N-dealkylation).
- Pharmacokinetic Profiling : Measure bioavailability (IV vs. oral dosing) and plasma protein binding (equilibrium dialysis) to explain efficacy gaps .
- Formulation Adjustments : Use liposomal encapsulation or prodrug strategies (e.g., HCl salt) to enhance solubility and half-life .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic interactions .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks based on structural alerts (e.g., benzisoxazole fragmentation) .
Q. What are the best practices for designing enantioselective syntheses of chiral analogs?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to generate enantiopure piperidinyl intermediates.
- Chromatographic Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers and assign configurations via circular dichroism (CD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
